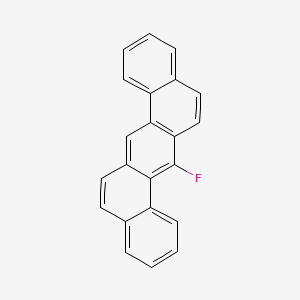
1,1-Diethoxytridec-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxytridec-2-yne is an organic compound with the molecular formula C17H32O2. It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethoxytridec-2-yne can be synthesized through several methods. One common approach involves the alkylation of lithium alkyne under low temperatures, followed by Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of the alkyne . This method provides a high yield and is efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxytridec-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1,1-Diethoxytridec-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 1,1-Diethoxytridec-2-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different functional groups. These reactions are facilitated by the compound’s unique electronic structure and steric properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxytridec-2-ene: Similar structure but with a double bond instead of a triple bond.
1,1-Diethoxytridecane: Similar structure but with a single bond instead of a triple bond.
1,1-Diethoxytridec-2-yne: Similar structure but with different substituents on the alkyne group.
Uniqueness
This compound is unique due to the presence of both an alkyne group and two ethoxy groups on the same carbon atom. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Propriétés
Numéro CAS |
94088-24-1 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,1-diethoxytridec-2-yne |
InChI |
InChI=1S/C17H32O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h17H,4-14H2,1-3H3 |
Clé InChI |
HSPGCSUUJFSCEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


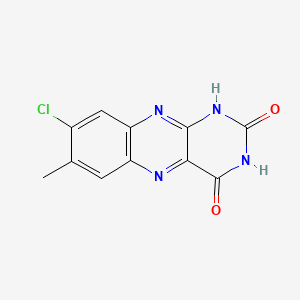
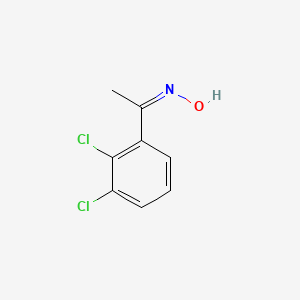

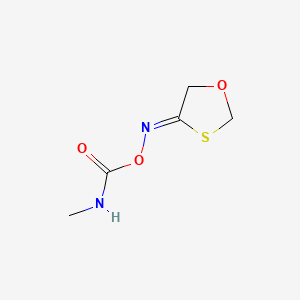

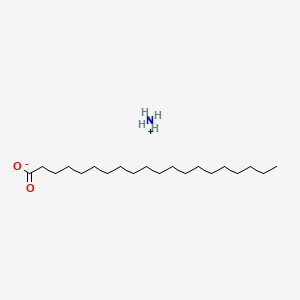




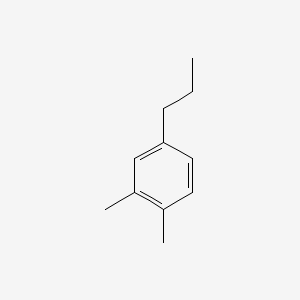
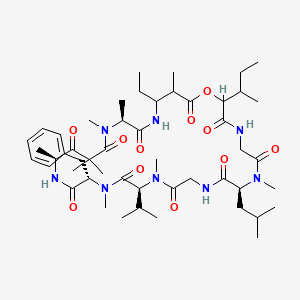
![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
